An In-depth Technical Guide to 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile (CAS 158386-97-1)
An In-depth Technical Guide to 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile (CAS 158386-97-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, a key heterocyclic building block. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and presents predicted analytical and spectroscopic data for its characterization. Furthermore, it explores the reactivity of the furan moiety and the β-ketonitrile group, highlighting their significance in synthetic chemistry. The guide also discusses potential applications in drug discovery and materials science, drawing parallels with related furan-containing compounds. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and scientists working with this compound and other related heterocyclic intermediates.
Introduction
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, with the CAS number 158386-97-1, is a bifunctional organic molecule that incorporates both a furan ring and a β-ketonitrile moiety. The furan ring is a common scaffold in many natural products and pharmacologically active compounds, while the β-ketonitrile group is a versatile synthon for the construction of various heterocyclic systems. The unique combination of these two functionalities in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, characterization, reactivity, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 158386-97-1 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [2][3] |
| IUPAC Name | 3-(2-methylfuran-3-yl)-3-oxopropanenitrile | [1] |
| SMILES | CC1=C(C=CO1)C(=O)CC#N | [1] |
| Predicted Melting Point | 95 °C | [2] |
| Predicted Boiling Point | 284.0 ± 30.0 °C | [2] |
| Appearance | Solid (predicted) |
Synthesis and Purification
Proposed Synthetic Pathway: Acylation of Acetonitrile
A logical approach for the synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile involves the condensation of the enolate of acetonitrile with an activated derivative of 2-methyl-3-furoic acid, such as an ester or an acid chloride. The use of a strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile to form the reactive nucleophile.
Diagram: Proposed Synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
Caption: Proposed synthetic workflow for 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step experimental protocol based on general procedures for β-ketonitrile synthesis. This protocol should be considered a starting point and may require optimization.
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Preparation of the Acetonitrile Enolate:
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.
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Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Slowly add a solution of anhydrous acetonitrile in THF to the LDA solution, maintaining the temperature at -78 °C.
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Stir the mixture for 1-2 hours to ensure complete formation of the acetonitrile enolate.
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Acylation Reaction:
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Prepare a solution of 2-methyl-3-furoyl chloride in anhydrous THF.
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Add the 2-methyl-3-furoyl chloride solution dropwise to the acetonitrile enolate solution at -78 °C.
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Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.
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Analytical and Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet for the methyl protons on the furan ring, likely in the range of δ 2.2-2.5 ppm.
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A singlet for the methylene protons adjacent to the carbonyl and nitrile groups, expected to appear around δ 3.5-4.0 ppm.
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Two doublets for the furan ring protons, with chemical shifts characteristic of 3-substituted furans.
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¹³C NMR:
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A peak for the nitrile carbon, typically in the range of δ 115-120 ppm.
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A peak for the carbonyl carbon, expected around δ 190-200 ppm.
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Signals for the furan ring carbons, with chemical shifts influenced by the methyl and acyl substituents.
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A peak for the methylene carbon adjacent to the carbonyl and nitrile groups.
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A peak for the methyl carbon.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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A strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2250 cm⁻¹.
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A strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1680-1700 cm⁻¹.
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C-H stretching and bending vibrations for the furan ring and the methyl and methylene groups.
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C-O stretching vibrations characteristic of the furan ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (149.15). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and cleavage of the side chain from the furan ring.
Reactivity and Synthetic Applications
The chemical reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is dictated by its two key functional moieties: the furan ring and the β-ketonitrile group.
Reactivity of the Furan Ring
The 2-methyl-3-acylfuran system is susceptible to various transformations. The furan ring can undergo electrophilic substitution reactions, although the acyl group is deactivating. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, and can be susceptible to ring-opening under certain acidic or oxidative conditions.
Reactivity of the β-Ketonitrile Group
The β-ketonitrile moiety is a highly versatile synthetic handle. The methylene protons are acidic and can be readily deprotonated to form a stable enolate, which can then act as a nucleophile in various alkylation and acylation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The ketone can undergo typical carbonyl reactions such as reduction, condensation, and addition of nucleophiles. This functionality is particularly useful for the construction of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines.
Diagram: Reactivity of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
Caption: Key reactive sites of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.
Potential Applications
While specific applications of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile are not extensively documented, its structural features suggest potential utility in several areas of research and development.
Medicinal Chemistry
The furan nucleus is a common motif in many biologically active compounds. The β-ketonitrile functionality allows for the facile synthesis of a variety of heterocyclic scaffolds that are of interest in drug discovery. For instance, derivatives of this compound could be explored as precursors to novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The 2-methyl-3-furyl moiety itself is found in some natural products with interesting biological profiles.
Materials Science
Furan-based polymers and materials have gained attention for their potential use in renewable plastics and resins. The reactivity of the furan ring in 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile could be exploited for the development of novel monomers for polymerization or as cross-linking agents in polymer chemistry.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a furan ring and a β-ketonitrile functionality provides a platform for the synthesis of a wide range of more complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted analytical data, and potential applications. It is hoped that this technical guide will serve as a useful resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this interesting heterocyclic building block.
References
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Matrix Fine Chemicals. 3-(2-METHYLFURAN-3-YL)-3-OXOPROPANENITRILE | CAS 158386-97-1. [Link]
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AdooQ BioScience. 3-(2-Methyl-3-furyl)-3-oxopropanenitrile, min 97%, 1 gram. [Link]
